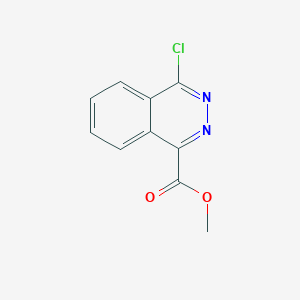![molecular formula C16H15N3S B2540103 2-苯基-4-(1-吡咯烷基)噻吩并[3,2-d]嘧啶 CAS No. 383146-33-6](/img/structure/B2540103.png)
2-苯基-4-(1-吡咯烷基)噻吩并[3,2-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C16H15N3S and a molecular weight of 281.38 g/mol.
科学研究应用
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
The primary targets of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are protein kinases (PKs) and the enzyme EZH2 . PKs play a crucial role in cellular communication, and mutations in PKs can lead to oncogenesis . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer .
Mode of Action
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their activity. It acts as an inhibitor of PKs and EZH2 . By inhibiting these targets, the compound can disrupt the cellular communication pathways that are critical for the progression of cancer .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors . By inhibiting PKs, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation and differentiation of cancer cells .
Pharmacokinetics
Similar thienopyrimidine derivatives have shown good pharmacokinetic parameters and high potency in inhibiting the pi3k pathway
Result of Action
The inhibition of PKs and EZH2 by 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine can lead to a variety of molecular and cellular effects. These include a decrease in cell proliferation and differentiation, which can slow the progression of cancer . Additionally, the compound can induce apoptosis of cancer cells in a concentration-dependent manner and inhibit their migration .
生化分析
Biochemical Properties
Cellular Effects
The cellular effects of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are also not well-studied. Thienopyrimidines have been shown to have various biological activities, including anticancer effects . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is not yet fully understood. Thienopyrimidines have been shown to inhibit various enzymes and pathways, which could explain their anticancer effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride and a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
化学反应分析
Types of Reactions
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
相似化合物的比较
Similar Compounds
Uniqueness
2-Phenyl-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno[3,2-d]pyrimidine core with a phenyl and pyrrolidinyl substituent makes it particularly effective in certain biological applications, such as enzyme inhibition and anticancer activity .
属性
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-12(7-3-1)15-17-13-8-11-20-14(13)16(18-15)19-9-4-5-10-19/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUYGXICBQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE](/img/structure/B2540026.png)

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B2540035.png)
![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)



